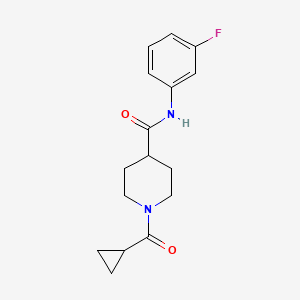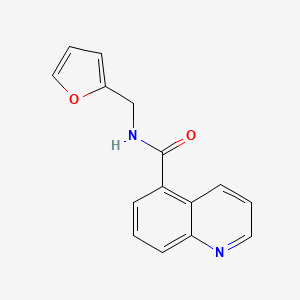
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperidine class of drugs. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and depression. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which regulates the levels of GABA in the brain. In
Mecanismo De Acción
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA aminotransferase, 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal activity and a reduction in seizures.
Biochemical and Physiological Effects:
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to increase GABA levels in the brain, the compound has been shown to modulate the activity of other neurotransmitters such as dopamine and glutamate. 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is its potency as a GABA aminotransferase inhibitor. This makes it an ideal compound for studying the role of GABA in various neurological disorders. However, one of the limitations of 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide. One area of interest is the compound's potential to treat addiction and depression. Another area of interest is the development of more potent and selective GABA aminotransferase inhibitors. Additionally, the use of 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide in combination with other drugs for the treatment of epilepsy and other neurological disorders is an area of ongoing research.
Métodos De Síntesis
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is synthesized through a multistep process that involves the reaction of 3-fluorobenzaldehyde with piperidine, followed by the addition of cyclopropanecarbonyl chloride. The resulting compound is then purified through column chromatography to obtain 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to be effective in reducing seizures in animal models of epilepsy and has also been investigated for its potential to treat addiction and depression. In addition, 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has been studied for its potential to enhance cognitive function and memory.
Propiedades
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-2-1-3-14(10-13)18-15(20)11-6-8-19(9-7-11)16(21)12-4-5-12/h1-3,10-12H,4-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDADFNXRJCFQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methoxy-4-methylsulfanylbenzoate](/img/structure/B7476836.png)


![N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B7476849.png)

![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7476862.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)
![N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B7476893.png)

![N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)
![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)